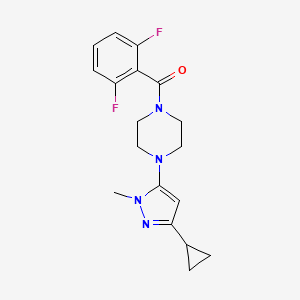
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone is a useful research compound. Its molecular formula is C18H20F2N4O and its molecular weight is 346.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H26N6O, with a molecular weight of 390.5 g/mol. The structure features a piperazine ring and a pyrazole moiety, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N6O |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 2034502-83-3 |
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features exhibit significant antimicrobial activity . For instance, certain pyrazole derivatives have shown efficacy against various bacterial strains, indicating that this compound may also possess similar properties.
Anticancer Properties
Compounds containing trifluoromethyl groups are often associated with improved potency against cancer cells. Research has indicated that the presence of such groups can enhance the compound's ability to modulate biological pathways involved in tumor growth and proliferation.
Neuropharmacological Effects
The piperazine structure is recognized for its interactions with neurotransmitter receptors, which could lead to potential applications in treating neurological disorders. Studies have shown that piperazine derivatives can influence serotonin and dopamine receptors, suggesting that this compound may have neuropharmacological effects.
The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors within biological systems. This binding can modulate various signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and infections .
Study on Antitubercular Activity
A derivative with a similar scaffold demonstrated significant antitubercular activity. The study reported quantitative data such as IC50 values and minimum inhibitory concentrations (MIC), which are crucial for determining the compound's efficacy against Mycobacterium tuberculosis.
Cancer Cell Line Studies
In vitro studies on various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. Research indicates that it may interfere with cell cycle progression and promote cell death in cancerous cells through apoptosis-related pathways.
Future Research Directions
Given the promising biological activities observed, further research is warranted to explore:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of the compound.
- Clinical Trials : Assessing safety and efficacy in human subjects for potential therapeutic applications.
Propiedades
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O/c1-22-16(11-15(21-22)12-5-6-12)23-7-9-24(10-8-23)18(25)17-13(19)3-2-4-14(17)20/h2-4,11-12H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRNFJNOEDLJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













